Val-Tyr-Val

Descripción general

Descripción

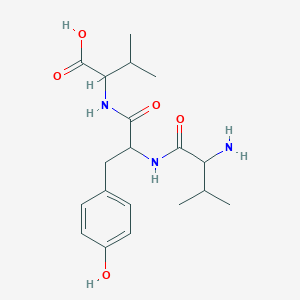

Val-Tyr-Val, also known as valyl-tyrosyl-valine, is a tripeptide composed of the amino acids valine, tyrosine, and valine. This compound is of significant interest due to its potential biological activities and applications in various scientific fields. The structure of this compound consists of two valine residues flanking a central tyrosine residue, forming a sequence that can be represented as this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Val-Tyr-Val can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:

Coupling: The first amino acid (valine) is attached to the resin. Subsequent amino acids (tyrosine and valine) are added one by one using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: After each coupling step, the protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield and purity. Industrial processes often utilize automated peptide synthesizers to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions: Val-Tyr-Val can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidized derivatives.

Reduction: Reduction reactions can target the peptide bonds or specific functional groups within the peptide.

Substitution: The amino groups or hydroxyl groups in the peptide can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or dithiothreitol (DTT) are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or acyl chlorides.

Major Products:

Oxidation: Oxidized derivatives of tyrosine, such as dityrosine.

Reduction: Reduced forms of the peptide or specific functional groups.

Substitution: Modified peptides with substituted amino or hydroxyl groups.

Aplicaciones Científicas De Investigación

Val-Tyr-Val has a wide range of applications in scientific research, including:

Chemistry: Used as a model peptide for studying peptide synthesis, structure, and reactivity.

Biology: Investigated for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating diseases, including its role as an angiotensin I-converting enzyme (ACE) inhibitor.

Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques like HPLC.

Mecanismo De Acción

The mechanism of action of Val-Tyr-Val involves its interaction with specific molecular targets and pathways. For example, as an ACE inhibitor, this compound can bind to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II. This inhibition leads to vasodilation and reduced blood pressure. Additionally, this compound may interact with other proteins and receptors, modulating various cellular processes.

Comparación Con Compuestos Similares

Val-Tyr-Val can be compared with other similar tripeptides, such as:

Val-Val-Tyr: Another tripeptide with a similar sequence but different biological activity.

Tyr-Val-Val: A tripeptide with a different arrangement of amino acids, leading to distinct properties.

Val-Tyr-Pro: A tripeptide with proline instead of valine, which may exhibit different structural and functional characteristics.

Uniqueness: this compound is unique due to its specific sequence and the presence of tyrosine, which imparts distinct chemical and biological properties. Its ability to act as an ACE inhibitor and its potential therapeutic applications make it a compound of significant interest in scientific research.

Actividad Biológica

Val-Tyr-Val (Valine-Tyrosine-Valine) is a tripeptide that has garnered attention due to its potential biological activities, particularly in the context of cardiovascular health and enzyme inhibition. This article delves into its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic applications.

1. Synthesis of this compound

This compound can be synthesized using solid-phase peptide synthesis (SPPS) , a widely employed method in peptide chemistry. The synthesis involves:

- Coupling : The initial valine is attached to a solid resin, followed by the sequential addition of tyrosine and another valine using coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .

- Deprotection : Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) .

- Cleavage : The final product is cleaved from the resin and purified via high-performance liquid chromatography (HPLC) .

2. Biological Mechanisms

This compound exhibits significant biological activity primarily through its role as an angiotensin I-converting enzyme (ACE) inhibitor . This mechanism is crucial for regulating blood pressure:

- ACE Inhibition : By binding to the active site of ACE, this compound prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure.

- Absorption Studies : Research indicates that this compound can be absorbed intact into human plasma, demonstrating a peak concentration approximately two hours post-administration. Doses of 12 mg resulted in significant increases in plasma levels, indicating effective bioavailability .

3.1 Antihypertensive Effects

A study conducted on normotensive human subjects showcased the antihypertensive potential of this compound. Key findings included:

- A greater than ten-fold increase in plasma concentration after administration.

- An elimination half-life of approximately 3.1 hours, supporting its potential as a therapeutic agent for hypertension management .

3.2 Enzyme Inhibition Studies

Further investigations into the enzymatic activity of this compound revealed:

- Its effectiveness as an ACE inhibitor was comparable to other known peptides, suggesting its utility in developing peptide-based antihypertensive drugs.

- The compound's ability to modulate various biological pathways highlights its role in pharmacological applications beyond hypertension .

4. Comparative Analysis with Other Peptides

To better understand the efficacy of this compound, a comparative analysis with other dipeptides and tripeptides was conducted:

5. Conclusion

This compound demonstrates promising biological activities, particularly as an ACE inhibitor with significant implications for cardiovascular health. Its effective absorption and bioavailability make it a candidate for further pharmacological exploration. As research progresses, this compound may pave the way for new therapeutic strategies in managing hypertension and possibly other conditions influenced by enzyme modulation.

Propiedades

Número CAS |

17355-22-5 |

|---|---|

Fórmula molecular |

C19H29N3O5 |

Peso molecular |

379.5 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C19H29N3O5/c1-10(2)15(20)18(25)21-14(9-12-5-7-13(23)8-6-12)17(24)22-16(11(3)4)19(26)27/h5-8,10-11,14-16,23H,9,20H2,1-4H3,(H,21,25)(H,22,24)(H,26,27)/t14-,15-,16-/m0/s1 |

Clave InChI |

ZNGPROMGGGFOAA-JYJNAYRXSA-N |

SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)N |

SMILES isomérico |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)N |

SMILES canónico |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)N |

Key on ui other cas no. |

17355-22-5 |

Secuencia |

VYV |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Val-Tyr-Val?

A1: The molecular formula of this compound is C19H29N3O5. Its molecular weight is 379.46 g/mol. [] [https://www.semanticscholar.org/paper/2b7cd44e8d2200a652c41b3e7254099c6ba62c1a]

Q2: How is the structure of this compound typically characterized?

A2: Common techniques for characterizing this compound include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and various chromatographic methods like high-performance liquid chromatography (HPLC). [, , , ] [https://www.semanticscholar.org/paper/86e88990c2aa53efa605a65ec8555719842262f1] [https://www.semanticscholar.org/paper/05638b8fdf9381a4f3e36a859089250e2a0d7fb8] [https://www.semanticscholar.org/paper/2b7cd44e8d2200a652c41b3e7254099c6ba62c1a] [https://www.semanticscholar.org/paper/924680bf5f6cd3a47b5c69e24d619fcdbc6eac00]

Q3: What can NMR spectroscopy reveal about this compound?

A3: Proton (1H) NMR provides insights into the conformation and dynamics of this compound in solution. Studies have investigated the relative populations of different rotamers around the Cα-Cβ bond, influenced by factors like pH and temperature. [] [https://www.semanticscholar.org/paper/2b7cd44e8d2200a652c41b3e7254099c6ba62c1a]

Q4: Has this compound been studied using surface-enhanced Raman spectroscopy (SERS)?

A4: Yes, SERS has been employed to examine the adsorption behavior of this compound on silver and gold nanoparticles in aqueous solutions. This technique offers information about the molecule's interaction with metallic surfaces, which is relevant for understanding its potential in areas like biosensing. [] [https://www.semanticscholar.org/paper/05638b8fdf9381a4f3e36a859089250e2a0d7fb8]

Q5: Does this compound exhibit any biological activity?

A5: Research suggests that this compound may act as an angiotensin I-converting enzyme (ACE) inhibitor. ACE inhibitors are important in regulating blood pressure and are targets for treating hypertension. [] [https://www.semanticscholar.org/paper/939d6b131fd46973afe46b7de6630c5a10a86d74]

Q6: How was the potential ACE inhibitory activity of this compound discovered?

A6: Studies investigating the digestion of sardine-derived peptides found this compound to be resistant to breakdown by enzymes in the small intestinal mucosa. This resistance, coupled with its structural similarity to known ACE inhibitors, led to further investigation of its potential antihypertensive properties. [] [https://www.semanticscholar.org/paper/939d6b131fd46973afe46b7de6630c5a10a86d74]

Q7: Is this compound stable in biological fluids?

A7: While this compound demonstrates resistance to some digestive enzymes, research indicates it may be rapidly degraded in human plasma, highlighting the importance of considering stability when exploring its therapeutic potential. [] [https://www.semanticscholar.org/paper/1069d091131954a8093189d34a5589f2c95362a1]

Q8: Have computational methods been applied to study this compound?

A8: Yes, theoretical studies utilizing methods like PM3 calculations have been used to investigate the interactions between this compound and ibuprofen. These studies aim to understand the molecular mechanisms behind potential drug interactions and their effects. [] [https://www.semanticscholar.org/paper/ec053f301df997adf311851577fb3e03a132c60d]

Q9: Beyond potential pharmaceutical applications, is this compound studied in other fields?

A9: Yes, this compound has been investigated in materials science and analytical chemistry. For example, it has been used to study the properties of PEO-PPO-PEO triblock copolymers, which are relevant for applications like drug delivery and nanotechnology. [, , ] [https://www.semanticscholar.org/paper/157831300dde8a5fb650a95bc3a6a61bd65a1631] [https://www.semanticscholar.org/paper/2053f09554dd174f32f7cdc81b8063422180c789] [https://www.semanticscholar.org/paper/80128dee50c3cb94a7809c846a37522e02fdbc3b]

Q10: What role does this compound play in analytical chemistry?

A10: Due to its fluorescence properties, this compound serves as a model peptide in developing and optimizing analytical techniques. It has been used in capillary electrophoresis with electrogenerated chemiluminescence detection, demonstrating its utility in sensitive and selective analytical methods. [] [https://www.semanticscholar.org/paper/b6a91604e2d325812365e1113c0420b6499d633c]

Q11: How does the research on this compound relate to studies on angiotensin?

A11: this compound forms a core sequence within the larger angiotensin peptides. Understanding the properties of this tripeptide contributes to a broader understanding of the structure-activity relationships of angiotensin and its analogues. [, , , , , , , , , , , , , , , , , ] [https://www.semanticscholar.org/paper/240bedc75d7278189f94bf0bb10f6cf38fbc16dc]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.